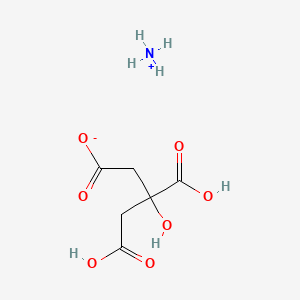

Ammonium dihydrogen citrate

Description

The exact mass of the compound Ammonium citrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;3-carboxy-3,5-dihydroxy-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKOZPVPARTQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4450-94-6 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4450-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3458-72-8, 7632-50-0, 3012-65-5, 4450-94-6 | |

| Record name | Triammonium citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3458-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7632-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diammonium citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3012-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium citrate, monobasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004450946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Evolution of Academic Inquiry into Ammonium Citrate Systems

The study of ammonium (B1175870) citrate (B86180) systems is not new, with early interest often centered on their applications in areas such as food technology and as cleaning agents. si.edu However, the focus of academic inquiry has evolved significantly, moving towards a more nuanced understanding of the fundamental chemical and physical properties of these compounds. Initially, research often grouped the various ammonium salts of citric acid—monoammonium, diammonium, and triammonium (B15348185) citrate—together. More recent studies have begun to differentiate between these salts, recognizing that the degree of neutralization of citric acid with ammonia (B1221849) leads to distinct chemical entities with unique characteristics. unca.edu

A key area of evolving research is in the thermal properties of ammonium citrates. Early investigations provided foundational data on their decomposition temperatures. unca.edu More recent and detailed studies, employing techniques like Thermal Gravimetric Analysis (TGA), have delved into the specific decomposition pathways and thermal stability of each salt. unca.edu This shift from general characterization to in-depth mechanistic studies signifies a maturation in the academic approach to these systems.

Furthermore, the exploration of ammonium citrate systems has expanded into the realm of materials synthesis. The citrate sol-gel method, for instance, has become a widely used technique for creating metal oxides. rsc.org In this context, ammonium citrate plays a crucial role in chelating metal ions, and the pH, often adjusted with ammonia, is a critical parameter for controlling the homogeneity and particle size of the final product. rsc.org This demonstrates a move from studying the compound in isolation to understanding its function as a critical component in complex synthetic routes.

Distinctive Research Challenges and Opportunities Posed by Ammonium Dihydrogen Citrate

Ammonium (B1175870) dihydrogen citrate (B86180) presents a unique set of challenges and opportunities for researchers, primarily stemming from its chemical structure and reactivity. As a partially neutralized polyprotic acid, it possesses both acidic protons and the potential for further reaction with bases. unca.edu This dual nature creates a complex chemical environment that can be both a hurdle and a point of leverage in research.

Challenges:

Solution Stability and Speciation: The equilibrium between ammonium dihydrogen citrate, citric acid, and other ammonium citrate species in solution can be complex and pH-dependent. si.edu This poses a challenge for applications requiring precise control over the chemical environment, such as in the growth of single crystals where solution stability is paramount. ijream.org

Incomplete Proton Transfer in Synthesis: In the synthesis of related compounds like protic ionic liquids, the proton transfer from the acid (like citric acid) to the base (like an amine) is often incomplete. nih.govacs.org This means that the final product is a mixture of ionic species and the original un-ionized acid and base, a factor that must be carefully considered in characterization and application. nih.govacs.org

Thermal Decomposition Complexity: While TGA provides valuable data, fully elucidating the multistep decomposition mechanisms of this compound, which can involve the loss of both ammonia (B1221849) and water, remains an area of active investigation. unca.edu

Opportunities:

Precursor for Novel Materials: The ability of the citrate moiety to chelate metal ions makes this compound a valuable precursor in the synthesis of a wide range of materials. rsc.org Its controlled thermal decomposition can be harnessed to produce metal oxides, carbides, and other advanced materials with specific morphologies and properties. rsc.org

Development of Green Adhesives: There is growing interest in using ammonium dihydrogen phosphate (B84403), a related compound, in combination with natural polymers like sucrose (B13894) and maltodextrin (B1146171) to create environmentally friendly wood adhesives. mdpi.commdpi.comresearchgate.net This opens up avenues for exploring this compound in similar "green" chemistry applications.

Probing Crystal Growth and Nonlinear Optics: The study of ammonium citrate dibasic single crystals for nonlinear optical (NLO) applications highlights the potential of related citrate salts. ijream.org Investigating the growth and characterization of this compound crystals could reveal new materials with interesting optical properties.

Analytical Reagent and Buffer: Its defined chemical properties make it a useful analytical reagent and a component in buffer solutions for controlling pH in various chemical and biological systems. merckmillipore.comjostchemical.com

Current State of Scholarly Literature on Ammonium Dihydrogen Citrate Literature Review Framework

Controlled Synthesis Routes for this compound

The preparation of this compound can be achieved through several methods, with the primary goal being the precise control of stoichiometry to yield the desired salt.

Optimized Neutralization Reactions for Defined Stoichiometries

The most common method for synthesizing ammonium salts of citric acid is through neutralization reactions. evitachem.com For this compound, this involves reacting one molecule of citric acid with one molecule of ammonia (B1221849). unca.edu This reaction can be carried out using aqueous solutions of citric acid and a suitable ammonia source, such as ammonium hydroxide (B78521) or ammonium bicarbonate. evitachem.com

Achieving the correct stoichiometry is paramount. The reaction must be carefully monitored to ensure that only one of the three carboxylic acid groups on the citric acid molecule is neutralized by ammonia. unca.edu A typical laboratory-scale synthesis might involve the slow addition of a standardized ammonia solution to a citric acid solution. oup.com

A defined neutral solution of ammonium citrate has a specific ratio of ammonia to anhydrous citric acid, which is 1 to 3.794. oup.com This ratio corresponds to a solution containing 45.33 grams of ammonia and 172.00 grams of anhydrous citric acid per liter at 20°C, with a resulting density of 1.09. oup.com

Investigation of Direct Ammonolysis Techniques

Direct ammonolysis presents an alternative synthetic route, involving the direct reaction of citric acid with liquid or gaseous ammonia. evitachem.comgoogle.com This method can be advantageous as it can utilize the heat generated during the neutralization reaction for subsequent vacuum concentration of the product solution. evitachem.comgoogle.com One patented process describes the preparation of ammonium citrate by introducing liquid ammonia into an aqueous solution of citric acid. This method boasts a high raw material utilization rate of nearly 100% and is presented as a more environmentally friendly option compared to methods using ammonium bicarbonate, which release significant amounts of carbon dioxide. google.com

Influence of Reaction Parameters (e.g., pH, Temperature, Reactant Ratio) on Product Purity and Yield

The purity and yield of this compound are significantly influenced by several key reaction parameters.

pH: The pH of the reaction mixture is a critical control point. For the synthesis of diammonium hydrogen citrate, a related compound, controlling the pH to a range of 4.5-5.5 is specified in a patented method. google.com A study on the chelation of metal ions with citric acid during the ammoniation of wet-process phosphoric acid identified an optimal pH of 3.0 for the reaction. sci-hub.se Precise pH control ensures the formation of the desired citrate salt and can help to minimize the formation of other ammonium citrate species like diammonium hydrogen citrate or triammonium (B15348185) citrate. unca.edu

Temperature: Temperature control is essential for both the reaction and subsequent crystallization steps. In one patented method for diammonium hydrogen citrate, the crystals are dried in an oven at 62°C-70°C. google.com Another process for preparing ammonium citrate specifies a material thickening temperature of 65°C. google.com A study on the chelation of metal ions with citric acid found an optimal reaction temperature of 50.0°C. sci-hub.se Elevated temperatures can also lead to decomposition, with one study noting that ammonium citrate decomposes at high temperatures. unca.edu

Reactant Ratio: The molar ratio of citric acid to the ammonia source is fundamental to obtaining the correct product. As previously mentioned, a 1:1 molar ratio of citric acid to ammonia is required for the synthesis of this compound. unca.edu

The following table summarizes the influence of these parameters on the synthesis of ammonium citrate compounds.

| Parameter | Influence on Purity and Yield | Optimized Conditions/Observations |

| pH | Determines the stoichiometry of the resulting ammonium citrate salt. | 4.5-5.5 for diammonium hydrogen citrate synthesis. google.com 3.0 for optimal metal chelation with citric acid. sci-hub.se 6.5 is the endpoint pH for ammonia separation in one process. google.com |

| Temperature | Affects reaction rate, solubility, and potential decomposition. | 62°C-70°C for drying diammonium hydrogen citrate crystals. google.com 65°C for material thickening. google.com 50.0°C for optimal chelation reaction. sci-hub.se |

| Reactant Ratio | Directly controls the formation of mono-, di-, or tri-ammonium citrate. | 1:1 molar ratio of citric acid to ammonia for this compound. unca.edu |

Advanced Crystallization and Purification Strategies

Following synthesis, advanced crystallization and purification techniques are employed to obtain high-purity this compound suitable for research applications.

Exploration of Slow Evaporation and Controlled Crystallization Methods

Slow evaporation is a widely used technique for growing single crystals from a solution. ijream.org This method involves preparing a saturated or slightly supersaturated solution of the compound and allowing the solvent to evaporate slowly over time, leading to the formation of well-defined crystals. ijream.orgdiva-portal.org For ammonium citrate dibase, single crystals were successfully grown by the slow evaporation of a saturated aqueous solution over 30 to 35 days. ijream.org The purity of the synthesized compound can be further enhanced through recrystallization. ijream.org

Controlled crystallization can also be achieved by cooling a concentrated solution. After synthesis, the solution is often concentrated under reduced pressure and then cooled to promote the crystallization of the ammonium citrate. evitachem.com A patented method for preparing diammonium hydrogen citrate involves air cooling the reaction mixture to room temperature to crystallize the product. google.com

Impact of Crystallization Conditions on Crystal Morphology and Habit

The conditions under which crystallization occurs have a significant impact on the resulting crystal's morphology (shape) and habit (the characteristic shape of a crystal). The presence of impurities can notably alter crystal morphology. For instance, studies on other compounds have shown that structurally related impurities can lead to an elongation of the normal prismatic shape, and in some cases, result in the formation of fine, fragile needles. mdpi.com

The crystal structure of this compound has been determined to be triclinic. cambridge.org The structure is characterized by strong hydrogen bonds, including very strong centrosymmetric charge-assisted O-H-O hydrogen bonds that link the citrate anions into chains. cambridge.org Understanding the crystal structure is fundamental to predicting and controlling the crystal morphology.

The table below outlines key crystallization parameters and their effects.

| Parameter | Effect on Crystal Morphology and Habit |

| Cooling Rate | Slower cooling generally promotes the growth of larger, more well-defined crystals. |

| Supersaturation | The level of supersaturation affects nucleation and crystal growth rates, influencing crystal size and number. |

| Solvent | The choice of solvent can influence solubility and crystal habit. |

| Impurities | Can act as growth inhibitors or modifiers, altering the crystal shape. mdpi.com |

Recrystallization Techniques for Enhanced Purity in Research-Grade Materials

Recrystallization is a critical purification technique for achieving the high purity required for research-grade this compound. The primary challenge in the recrystallization of this compound is its high solubility in water, which makes traditional single-solvent crystallization by cooling an aqueous solution inefficient. archive.org Therefore, more advanced techniques are typically employed to induce precipitation and crystal formation.

The most common and effective method is anti-solvent crystallization . This process involves dissolving the crude this compound in a minimal amount of a suitable "good" solvent, in which it is highly soluble, followed by the gradual addition of a "poor" solvent (the anti-solvent), in which the compound is insoluble. This change in the solvent composition reduces the solubility of the this compound, forcing it to crystallize out of the solution, leaving more soluble impurities behind.

For this compound, a polar compound, water is an excellent "good" solvent. The selection of the anti-solvent is crucial; it must be miscible with water but should not readily dissolve the citrate salt. Alcohols, such as ethanol (B145695), or other polar organic solvents like acetone, are frequently considered for this purpose. rochester.edu For instance, adding a saturated aqueous solution of this compound, preferably at a low temperature, to cold absolute alcohol can induce the formation of fine crystals. archive.org

The effectiveness of the recrystallization process is dependent on several factors, including solvent choice, temperature control, and the rate of anti-solvent addition. Slow addition and gentle agitation can promote the growth of larger, more ordered crystals, which typically have higher purity as they are less likely to trap impurities within their lattice structure.

Below is a table of potential solvent systems for the recrystallization of this compound, based on general principles of solubility and solvent miscibility. rochester.educaymanchem.comquora.com

Interactive Data Table: Potential Solvent Systems for Recrystallization

| Role | Solvent | Rationale |

| Good Solvent | Water | High polarity matches the ionic nature of the salt, leading to excellent solubility. |

| Anti-Solvent | Ethanol | Polar and miscible with water, but significantly less effective at solvating the ionic salt, thus reducing its solubility. rochester.edu |

| Anti-Solvent | Acetone | A polar aprotic solvent that is miscible with water and acts as an effective anti-solvent for many salts. rochester.edu |

| Anti-Solvent | Isopropanol | Another alcohol that can be used as an alternative to ethanol for inducing precipitation. |

Stoichiometric Control and Impurity Profiling in Synthetic Products

The synthesis of high-purity this compound necessitates precise control over reaction conditions to ensure the desired product is formed selectively and to minimize the presence of impurities in the final material.

Stoichiometric Control

This compound is one of three possible ammonium salts of citric acid, which is a tricarboxylic acid. The specific salt formed is directly dependent on the degree of neutralization of the acid's three carboxylic protons by ammonia. usda.gov

This compound: 1 mole of ammonia per mole of citric acid.

Diammonium Hydrogen Citrate: 2 moles of ammonia per mole of citric acid.

Triammonium Citrate: 3 moles of ammonia per mole of citric acid.

Achieving a high yield of this compound requires careful control of the molar ratio of the reactants. The synthesis involves the reaction of one molar equivalent of citric acid with one molar equivalent of an ammonia source, such as aqueous or gaseous ammonia. A key parameter for controlling the reaction is the pH of the solution. To ensure only a single carboxylic acid group is neutralized, the reaction must be maintained under acidic conditions. While syntheses for diammonium hydrogen citrate target a pH range of 4.5-5.5, the formation of mono-ammonium dihydrogen citrate would logically require a more acidic pH to prevent further deprotonation. shimadzu.com

Interactive Data Table: Key Parameters for Stoichiometric Control

| Parameter | Control Method | Purpose |

| Molar Ratio | Precise weighing of citric acid and controlled addition of a standardized ammonia solution. | To ensure a 1:1 reaction between citric acid and ammonia. |

| pH Monitoring | Continuous measurement using a calibrated pH meter during ammonia addition. | To maintain a sufficiently acidic environment that favors the formation of the mono-ammonium salt over di- or tri-ammonium salts. |

| Temperature | Maintaining a consistent reaction temperature, often near room temperature or slightly cooled. | To prevent side reactions or the formation of condensation byproducts from excessive heat. acsgcipr.org |

Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in the synthesized this compound. This is essential for ensuring the quality and consistency of research-grade material. Impurities can originate from starting materials, side reactions, or degradation.

Common impurities include:

Starting Materials: Unreacted citric acid.

Related Products: Diammonium hydrogen citrate and triammonium citrate, resulting from a lack of strict stoichiometric control.

Inorganic Anions: Sulfate (SO₄²⁻) and Chloride (Cl⁻), often present in lower-grade starting materials. fao.org

Heavy Metals: Trace metals that can be introduced from reactants or the manufacturing equipment.

Side-Products: Oxalate (B1200264), which can be formed as a byproduct, and various condensation products if the reaction is subjected to high heat. acsgcipr.orgfao.org

A suite of analytical techniques is used to perform comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the cornerstone method for separating and quantifying organic impurities. sielc.com For structural elucidation of unknown impurities, HPLC is often coupled with Mass Spectrometry (LC-MS). shimadzu.comnih.gov

Interactive Data Table: Impurity Profiling: Analytes and Methods

| Impurity Class | Specific Analyte(s) | Analytical Method | Purpose |

| Organic Impurities | Citric Acid, Diammonium Hydrogen Citrate, Triammonium Citrate | HPLC with UV or Charged Aerosol Detection (CAD) sielc.comchromatographyonline.com | Separation and quantification of the main component and related organic substances. |

| Unknown Organic Impurities | Degradation or condensation products | LC-MS / LC-MS/MS shimadzu.comnih.gov | Structural identification and characterization of unknown peaks found during HPLC analysis. |

| Inorganic Anions | Sulfate, Chloride, Oxalate | Ion Chromatography (IC) or classical limit tests fao.orgfao.org | Detection and quantification of common inorganic anionic impurities. |

| Heavy Metals | Lead, Arsenic, etc. | Atomic Absorption (AA) Spectroscopy or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) fao.orgfao.org | Quantification of trace metallic contaminants to ensure they are below specified limits. |

| Assay (Purity) | This compound | Titration (acid-base) fao.org | To determine the overall purity of the final product by quantifying the main component. |

Crystallographic Investigations of this compound Polymorphs

Crystallography serves as the cornerstone for determining the solid-state structure of materials. Through the diffraction of X-rays by the ordered arrangement of atoms in a crystal, a detailed picture of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

Single Crystal X-ray Diffraction (SXRD) stands as the definitive method for elucidating the atomic arrangement within a crystalline solid. This technique has been employed to determine the crystal structures of ammonium citrates, including this compound ((NH₄)H₂C₆H₅O₇). cambridge.org The analysis reveals that the crystal structures are significantly influenced by N-H···O and O-H···O hydrogen bonds. cambridge.orgresearchgate.net In the case of this compound, strong, charge-assisted O-H···O hydrogen bonds link the citrate ions into chains. cambridge.orgresearchgate.net

The citrate anion in (NH₄)H₂C₆H₅O₇ adopts a gauche/trans conformation. cambridge.org The structural data obtained from SXRD, such as the precise location of each atom, provides the foundation for understanding the material's properties. For instance, the crystal structure of diammonium hydrogen citrate has been determined to be orthorhombic. researchgate.net The detailed structural information from SXRD is crucial for correlating the crystalline architecture with the material's bulk properties.

Powder X-ray Diffraction (PXRD) is a versatile and rapid analytical technique used for identifying crystalline phases and confirming the structural integrity of a material. creative-biostructure.comncl.ac.ukmalvernpanalytical.com Each crystalline solid produces a unique diffraction pattern, which acts as a fingerprint for that specific phase. creative-biostructure.commalvernpanalytical.com PXRD is instrumental in distinguishing between different polymorphs—crystals with the same chemical formula but different arrangements of atoms. creative-biostructure.comncl.ac.uk

For this compound, PXRD is used to confirm the phase purity of synthesized samples. ijream.orgpsu.edu The diffraction pattern obtained from a powdered sample is compared against reference patterns in databases, such as those from the International Centre for Diffraction Data (ICDD), to verify its identity. cambridge.orgcreative-biostructure.com An authentic powder pattern for this compound has been submitted for inclusion in the Powder Diffraction File (PDF). cambridge.org The technique is also used to determine lattice parameters and can be applied in conjunction with other methods, like density functional theory (DFT), to refine crystal structures. researchgate.netiucr.org

The data from diffraction studies allow for a detailed analysis of how molecules are arranged in the crystal lattice (crystal packing), the dimensions of the basic repeating unit of the crystal (lattice parameters), and the collective vibrations of the atoms within the unit cell (unit cell dynamics). scispace.comuni-siegen.de

The crystal structure of this compound is characterized by layers of citrate anions linked by ammonium ions through N-H···O hydrogen bonds. cambridge.org The hydrophobic methylene (B1212753) groups of the citrate ions are positioned adjacent to each other within the structure. cambridge.org The lattice parameters for related ammonium citrate compounds have been determined from both single crystal and powder diffraction data. cambridge.orgiucr.org For example, the lattice parameters for triammonium citrate have been determined at different temperatures, showing nearly isotropic expansion. cambridge.org Understanding these parameters is essential as they define the size and shape of the unit cell, which is the fundamental building block of the crystal.

Table 1: Crystallographic Data for an Ammonium Citrate Compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| a (Å) | 10.775(6) |

| b (Å) | 14.715(7) |

| c (Å) | 6.165(2) |

| Volume (ų) | 977.5 |

| Z | 4 |

Note: Data corresponds to diammonium hydrogen citrate. researchgate.net

Vibrational and Resonance Spectroscopic Probes

Spectroscopic techniques that probe the vibrational and magnetic resonance properties of atomic nuclei provide complementary information to diffraction methods. They are particularly sensitive to the local chemical environment and the nature of chemical bonds, including weak interactions like hydrogen bonds.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for analyzing intermolecular interactions, especially hydrogen bonding. ikm.org.mynih.gov The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds.

In the FTIR spectrum of this compound and related compounds, characteristic bands corresponding to the vibrations of different functional groups can be identified. ijream.orgchemicalbook.comspectrabase.comscholarsresearchlibrary.com For instance, broad bands in the high-frequency region are typically associated with O-H and N-H stretching vibrations, often broadened due to hydrogen bonding. nih.govscholarsresearchlibrary.comresearchgate.net The presence of strong hydrogen bonds, such as the O-H···O and N-H···O interactions identified by XRD, significantly influences the position and shape of these vibrational bands. cambridge.orgresearchgate.netnih.gov Shifts in the vibrational frequencies of the carboxyl (C=O) and hydroxyl (O-H) groups can provide direct evidence for their involvement in the hydrogen-bonding network. ikm.org.my

Table 2: Selected FTIR Vibrational Frequencies for Ammonium Dihydrogen Phosphate (B84403) (a related compound)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3250 (broad) | O-H and N-H stretching vibrations |

| 2387 | Hydrogen bond |

| 1706, 1642 | O-H bending vibration |

| 1409 | Bending vibration of ammonium |

| 1292 | Asymmetric stretching of PO₄ combined with lattice vibrations |

| 1098, 910 | P-O-H vibrations |

Note: This data is for a related compound, ammonium dihydrogen phosphate, and serves as an illustrative example of the types of vibrations observed. scholarsresearchlibrary.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the local chemical environment of specific atomic nuclei, most commonly protons (¹H NMR) and carbon-13 (¹³C NMR). pitt.edu The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its electronic surroundings, providing detailed information about the structure and connectivity of a molecule.

For this compound, ¹H NMR spectroscopy can be used to identify the different types of protons present in the molecule. ijream.orgacs.orgchemicalbook.com For example, distinct signals would be expected for the protons of the ammonium ion (NH₄⁺), the methylene groups (-CH₂-), and any acidic protons of the dihydrogen citrate anion. ijream.orgacs.orgchemicalbook.com Similarly, ¹³C NMR spectroscopy provides information on the different carbon environments within the citrate anion, such as the carboxyl carbons and the methylene carbons. acs.orgchemicalbook.com The specific chemical shifts and coupling patterns observed in the NMR spectra can be used to confirm the molecular structure in solution.

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts for a Dihydrogen Citrate Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.52 | d | CHβC=O |

| ¹H | 2.59 | d | CHαC=O |

| ¹³C | 44.61 | - | Methylene Carbon |

| ¹³C | 72.06 | - | Quaternary Carbon (C-OH) |

| ¹³C | 172.03 | - | Carboxyl Carbon |

| ¹³C | 177.27 | - | Carboxyl Carbon |

Note: This data is for Tris(2-hydroxyethyl)this compound and serves as an example of the chemical shifts observed for the dihydrogen citrate anion. acs.org

Computational Chemistry Approaches for Structural and Electronic Properties

Density Functional Theory (DFT) has become an indispensable tool for investigating the structural and electronic properties of crystalline materials like this compound. numberanalytics.com DFT calculations allow for the optimization of molecular geometries and the prediction of electronic structures, providing insights that are complementary to experimental data. numberanalytics.comcambridge.org

For ammonium citrates, DFT has been used to refine crystal structures solved from powder diffraction data. cambridge.org The process involves optimizing the positions of atoms within the unit cell to find the minimum energy configuration. numberanalytics.comcambridge.org This is particularly useful for accurately locating hydrogen atoms, which are often difficult to determine precisely from X-ray diffraction alone. cambridge.org In the case of this compound, analysis of hydrogen bonding patterns, aided by DFT, was crucial in deducing the positions of the active hydrogen atoms. cambridge.org

DFT calculations have also been employed to compare the energies of different conformations of the citrate anion. cambridge.org For instance, it was found that the citrate in this compound exists in a gauche/trans conformation, which is one of the two lowest-energy conformations for an isolated citrate molecule. cambridge.org This demonstrates the power of DFT in predicting the most stable molecular arrangements. The energies of DFT-optimized structures have also been used to establish correlations, such as the relationship between the energy of an N-H···O hydrogen bond and its Mulliken overlap population. cambridge.org

The application of DFT extends to predicting various molecular properties. The process typically involves an initial guess of the geometry, followed by self-consistent field iterations to converge the electron density, and finally, geometry optimization based on the calculated forces. numberanalytics.com This methodology has been successfully applied to various citrate-containing compounds to refine their crystal structures and understand intermolecular interactions. cambridge.org

Table 2: Conformation of Citrate Anion in Ammonium Citrates An interactive data table will be generated here based on the provided text.

| Compound | Citrate Conformation | Reference |

|---|---|---|

| This compound | gauche/trans | cambridge.org |

| Diammonium Hydrogen Citrate | trans/trans | cambridge.org |

| Triammonium Citrate | trans/trans | cambridge.org |

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and intermolecular interactions within systems like this compound, with a particular focus on the complex hydrogen bonding networks. researchgate.net These simulations model the movement of atoms and molecules over time, providing a detailed picture of how they interact. nih.gov

In the context of ammonium-containing systems, MD simulations have been employed to investigate the hydration structure and rotational dynamics of the ammonium ion in water. aps.org These studies have highlighted the importance of bifurcated hydrogen bonds. aps.org This understanding of ammonium ion hydration is directly relevant to the hydrogen bonding environment in this compound crystals, where N-H···O bonds are prevalent. cambridge.org

The insights from MD simulations are crucial for understanding macroscopic properties. For example, in deep eutectic solvents, which are characterized by extensive hydrogen bonding, MD simulations have shown how the strength and distribution of hydrogen bonds influence properties like viscosity. researchgate.net Similarly, for this compound, the network of hydrogen bonds between the ammonium cations and citrate anions is fundamental to its crystalline structure and stability. cambridge.org MD simulations can provide a dynamic perspective on this network, complementing the static picture obtained from diffraction and DFT studies. By analyzing radial distribution functions and hydrogen bond lifetimes, a quantitative understanding of the microscale interactions that govern the material's bulk properties can be achieved. researchgate.net

Thermodynamic Behavior and Thermal Decomposition Mechanisms

Thermal Stability and Degradation Pathways

The thermal stability of ammonium (B1175870) dihydrogen citrate (B86180) has been investigated to understand its decomposition process. Studies show that when heated in an inert environment, it undergoes a single major decomposition event between 185–201 °C. unca.edu This decomposition involves the loss of specific molecules, which has been quantified through thermal analysis techniques.

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Mass Loss Quantification

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. researchgate.net For ammonium dihydrogen citrate, TGA reveals a distinct decomposition profile. Research conducted using a TGA instrument with a heating rate of 20°C/min in a nitrogen atmosphere showed a single, significant step of decomposition. unca.edu

The analysis of the TGA curve and its first derivative indicates that the most significant mass loss for this compound occurs at a peak temperature of approximately 188.46 °C. unca.edu The measured mass loss during this event is attributed to the simultaneous or consecutive loss of one molecule of ammonia (B1221849) (NH₃) and one molecule of water (H₂O). unca.edu This specific pathway is a common decomposition route for many ammonium salts. unca.edu

A comparative study with diammonium hydrogen citrate and triammonium (B15348185) citrate showed that the decomposition patterns are similar, suggesting that the degree of neutralization of citric acid with ammonia does not fundamentally alter the decomposition mechanism. unca.edu However, triammonium citrate was found to be the most thermally stable of the three, with the highest peak mass loss temperature. unca.edu

Interactive Table: TGA Decomposition Data for Ammonium Citrates unca.edu

| Compound Name | Peak Temperature of Mass Loss (°C) | Primary Decomposition Products |

|---|---|---|

| This compound | 188.46 | NH₃, H₂O |

| Ammonium Citrate Dibasic | 197.27 | NH₃, H₂O |

| Ammonium Citrate Tribasic | 200.65 | NH₃, 2H₂O |

Differential Thermal Analysis (DTA) for Endothermic and Exothermic Transitions

Differential Thermal Analysis (DTA) is a technique used to measure the temperature difference between a sample and an inert reference as they are heated. slideshare.netscribd.com This analysis identifies physical and chemical changes, such as melting or decomposition, by detecting endothermic (heat-absorbing) or exothermic (heat-releasing) events. slideshare.net

For ammonium salts, decomposition is typically an endothermic process. ammoniaenergy.org In the case of the related compound, ammonium citrate dibasic, DTA analysis shows a sharp endothermic peak at its decomposition temperature of 197.27 °C, which corresponds precisely with the mass loss observed in TGA. ijream.org Given that the TGA for this compound shows a clear decomposition event involving the loss of ammonia and water, it is expected that its DTA curve would exhibit a significant endothermic peak around its decomposition temperature of 188.46 °C. unca.edu This peak would represent the energy required to break the chemical bonds and release the gaseous products.

Kinetic Modeling and Mechanistic Elucidation of Thermal Decay Processes

The mechanism for the thermal decomposition of this compound has been determined to proceed via a single primary step. unca.edu This process involves the elimination of one molecule of ammonia and one molecule of water, leading to the formation of various intermediate or final products. unca.edu

While specific kinetic modeling studies detailing the activation energy or reaction order for this compound's decomposition are not prevalent in the reviewed literature, the general approach for such analyses is well-established. Kinetic models, such as the extended Prout-Tompkins or Šesták-Berggren equations, are often applied to describe the decomposition of organic and inorganic materials. researchgate.net Kinetic analysis of the thermal decomposition of ammonia itself, a key product, has been modeled extensively, showing that its breakdown into nitrogen and hydrogen is often limited by kinetics rather than thermodynamic equilibrium. diva-portal.orgchemrxiv.org The elucidation of the decomposition pathway for this compound—the loss of NH₃ and H₂O—is a critical first step that would inform any future, detailed kinetic modeling of the process. unca.edu

Solution Thermodynamics and Intermolecular Interactions in Aqueous Media

The behavior of this compound in water is crucial for its applications as a buffering agent and in analytical chemistry. honeywell.com The interactions between the solute and solvent molecules are investigated through various thermodynamic properties.

Volumetric Properties of this compound Aqueous Solutions

The volumetric properties of aqueous solutions, such as apparent molar volume, provide insight into solute-solvent and solute-solute interactions. These properties are typically calculated from precise experimental measurements of density and sound velocity. uok.ac.iracs.org

A study on the thermodynamics of a ternary system containing L-serine and this compound in water involved the measurement of density and sound velocity at different temperatures. uok.ac.ir From these data, properties like the apparent molar volumes and apparent molar isentropic compressibility were calculated. uok.ac.ir Such studies help in understanding the structural effects of the solute on the water molecules. For instance, negative values for apparent molar isentropic compressibility generally imply that the water molecules surrounding the solute are less compressible than water in the bulk solution. acs.org

Isopiestic Determination of Water Activity in Complex Aqueous Systems

The isopiestic method is a precise technique for determining the water activity and related thermodynamic properties (e.g., osmotic and activity coefficients) of aqueous solutions. researchgate.netacs.org This method involves allowing a sample solution to reach vapor pressure equilibrium with a reference solution of known water activity.

The water activity for aqueous solutions containing this compound has been determined using an improved isopiestic method at 298.15 K. uok.ac.ir This research was conducted on a ternary system of L-serine and this compound. uok.ac.ir The experimental data obtained from such measurements are fundamental for developing and refining thermodynamic models that can predict the behavior of complex electrolyte solutions. researchgate.net

Coordination Chemistry and Metal Ion Chelation Phenomena

Fundamental Chelation Mechanisms of the Citrate (B86180) Anion

The efficacy of the citrate anion as a chelating agent stems from its molecular structure, which allows for the formation of stable, multi-point coordination complexes with metal ions.

Multi-site Coordination with Carboxylate and Hydroxyl Groups

The citrate anion is a multidentate ligand, possessing three carboxylate groups (-COO⁻) and one hydroxyl group (-OH) that can all participate in binding a metal ion. patsnap.com This structure enables it to form multiple stable, five- or six-membered ring structures, known as chelate rings, with a central metal cation. researchgate.net Coordination can involve one, two, or all three carboxylate groups, and often includes the hydroxyl group, which can also be deprotonated to form a more stable complex. researchgate.netnih.gov In some complexes, the oxygen of the hydroxyl group can be tetrahedrally coordinated to multiple metal cations. researchgate.net This multi-site binding capability is the reason for the formation of strong and stable metal-citrate complexes.

Investigation of pH-Dependent Chelation Efficiencies

The chelating ability of citrate is strongly dependent on the pH of the solution. jungbunzlauer.com Citric acid is a triprotic acid with pKa values of approximately 3.13, 4.76, and 6.40. aocs.orgeuropa.eu At low pH, the carboxyl groups are protonated (-COOH), which diminishes their ability to coordinate with metal ions. As the pH increases, these groups deprotonate to form carboxylate anions (-COO⁻), significantly enhancing the chelation efficiency. aocs.org The fully deprotonated citrate anion is generally the most effective form for chelation. nih.gov Consequently, the stability and formation of metal-citrate complexes are directly tied to the pH of the environment, with chelating effectiveness often being reduced in neutral or highly alkaline conditions where the citrate itself might be neutralized or other species might precipitate. nih.govsci-hub.se

Complexation Behavior with Diverse Metal Cations

The citrate anion's versatile coordination ability allows it to form complexes with a broad spectrum of metal cations, from transition metals to alkaline earth and rare earth elements.

Chelation of Transition Metals (e.g., Fe³⁺, Mn²⁺)

Citrate forms notably stable complexes with transition metal ions like ferric iron (Fe³⁺) and manganese (Mn²⁺). The chelation of Fe³⁺ by citrate is vital in biological systems for iron transport and is leveraged in industrial applications to control metal ion reactivity. researchgate.netoup.com The stability constant for the Fe³⁺-citrate complex is high, indicating strong binding. researchgate.net Similarly, citrate effectively chelates Mn²⁺, influencing its mobility and bioavailability in various systems. sci-hub.seresearchgate.net The stability of these complexes makes citrate an effective agent for sequestering these metals in aqueous solutions. oup.com

Table 1: Stability Constants (log K) of Citrate Complexes with Transition Metals

| Metal Ion | log K₁ | Source |

|---|---|---|

| Fe³⁺ | 11.2 - 11.4 | researchgate.net |

| Mn²⁺ | 3.5 - 4.2 | researchgate.net |

Interaction with Alkaline Earth Metals (e.g., Mg²⁺, Ca²⁺)

Citrate also complexes with alkaline earth metals such as magnesium (Mg²⁺) and calcium (Ca²⁺), although these complexes are typically less stable than those formed with transition metals. oup.com The chelation of Ca²⁺ by citrate is crucial in biological contexts, such as preventing the formation of calcium-based kidney stones. caldic.com The interaction with Mg²⁺ is also physiologically relevant, and the citrate anion is known to chelate Mg²⁺ through its hydroxyl and carboxylate groups. iucr.org The effectiveness of this chelation is pH-dependent and is a key principle in preventing scale formation in detergents and other applications. jungbunzlauer.comoup.com

Table 2: Stability Constants (log K) of Citrate Complexes with Alkaline Earth Metals

| Metal Ion | log K₁ | Source |

|---|---|---|

| Mg²⁺ | ~3.2 | oup.com |

| Ca²⁺ | 3.5 | researchgate.net |

Complex Formation with Lanthanides and Other Rare Earth Elements

The citrate anion is an effective complexing agent for the lanthanide series and other rare earth elements (REEs). researchgate.netresearchgate.net It forms stable, water-soluble complexes, which is a property utilized in the separation and purification of these elements from ore matrices through processes like ion exchange chromatography. google.comosti.gov The citrate ligand can act as a tridentate agent, forming various monomeric and polymeric species with lanthanide ions depending on factors like pH and the metal-to-ligand ratio. researchgate.netgoogle.com This complexation chemistry is fundamental to hydrometallurgical processes for REE recovery. evitachem.com

Comparative Studies of Chelation Efficacy with Other Chelating Agents (e.g., EDTA, Sodium Citrate, Ammonium (B1175870) Tartrate)

The effectiveness of a chelating agent is determined by its ability to form stable, water-soluble complexes with metal ions. The chelation efficacy of ammonium dihydrogen citrate is often evaluated in comparison to other well-known chelating agents to determine its suitability for specific applications. These comparative studies provide valuable insights into its relative strength, selectivity, and optimal conditions for use. The primary agents used for comparison include ethylenediaminetetraacetic acid (EDTA), sodium citrate, and ammonium tartrate.

Comparison with EDTA

Ethylenediaminetetraacetic acid (EDTA) is a powerful and widely used chelating agent known for forming strong complexes with a broad range of metal ions. wikipedia.org It serves as a common benchmark against which other chelators are measured.

Research indicates that EDTA generally forms more stable complexes with many divalent and trivalent metal ions compared to citrate. researchgate.net For instance, the stability constant (log K) for the Fe(III)-EDTA complex is significantly higher (25.1) than for the Fe(III)-citrate complex (around 11.2-15). researchgate.net Similarly, the stability constant for the Ca(II)-EDTA complex (10.7) is much greater than for the Ca(II)-citrate complex (3.5). researchgate.net This suggests that, in many scenarios, EDTA can be a more efficient chelator. One study found that EDTA was more effective than ammonium citrate at removing lead from contaminated soils, particularly under alkaline conditions. evitachem.com

However, the superiority of the chelating agent is highly dependent on the specific metal ion and the pH of the medium. inflibnet.ac.in In a study on the removal of hexavalent chromium (Cr(VI)) by reduction with pyrite (B73398), citrate was found to be significantly more effective than EDTA. nih.gov The efficiency of the organic ligands for Cr(VI) removal followed the order: citrate ≥ oxalate (B1200264) ≈ tartrate > EDTA. nih.gov The researchers noted that while citrate enhanced the removal process, the Cr(III)-EDTA complex that formed subsequently adsorbed onto the pyrite surface, blocking reactive sites and inhibiting further reduction. nih.gov

In other applications, such as cleaning, the performance can be nuanced. A 2.5% solution of triammonium (B15348185) citrate was found to work more rapidly than a disodium (B8443419) EDTA solution in cleaning surface dirt from paintings, although both ultimately achieved the same degree of cleaning. researchgate.net Furthermore, in phytoremediation studies aimed at removing nickel from contaminated soil, both citric acid and EDTA were successful in enhancing nickel accumulation in plants, though no synergistic effect was observed when they were used in combination. scielo.br

Table 1: Comparative Chelation Performance for Ca²⁺, Mg²⁺, and Cu²⁺ (mg metal ion per g chelator)

| Chelating Agent | Metal Ion | pH 11 | pH 13 | ||

|---|---|---|---|---|---|

| 21°C | 40°C | 21°C | 40°C | ||

| Trisodium (B8492382) Citrate (TSA) | Ca²⁺ | 145 | 125 | - | - |

| Mg²⁺ | 199 | 146 | 0 | 0 | |

| Cu²⁺ | 165 | 75 | 160 | 80 | |

| EDTA | Ca²⁺ | 110 | 100 | - | - |

| Mg²⁺ | 55 | 40 | 0 | 0 | |

| Cu²⁺ | 10 | 10 | 10 | 10 |

Comparison with Sodium Citrate

This compound and sodium citrate are salts of the same chelating anion, citric acid. evitachem.com The primary distinction between them is the cation—ammonium (NH₄⁺) versus sodium (Na⁺). This difference can influence the pH of the solution, which in turn affects chelation efficiency and the suitability for certain applications. researchgate.net For example, triammonium citrate and diammonium citrate provide solutions with pH values of approximately 7 and 6, respectively, which can be advantageous in preventing the alkaline hydrolysis of sensitive materials. researchgate.net

Comparison with Ammonium Tartrate

Ammonium tartrate, like ammonium citrate, is an ammonium salt of a weak organic acid and is considered a potential chelating agent in similar applications. evitachem.com Both compounds have been explored as leaching agents in metallurgical processes, such as the extraction of rare earth ores. evitachem.com

Direct comparative studies between this compound and ammonium tartrate are not abundant, but research comparing their respective anions (citrate and tartrate) provides insight. A study on the removal of heavy metals from rice using potassium salts of these acids found that potassium tartrate was more effective than potassium citrate for the reduction of lead. nih.gov For cadmium removal, however, the two were found to be equivalent. nih.gov

This suggests that for certain metal ions, tartrate may form more stable or more readily extracted complexes than citrate. Conversely, in the previously mentioned study on Cr(VI) removal, the efficacy of citrate and tartrate were found to be comparable and both were superior to EDTA. nih.gov

Table 2: Comparative Efficacy in Heavy Metal Reduction from Rice

| Treatment | Lead (Pb) Reduction Rate (%) | Cadmium (Cd) Reduction Rate (%) |

|---|---|---|

| Potassium Tartrate | 99.43 | 95.13 |

| Potassium Citrate | 98.96 | 92.77 |

Applications in Advanced Materials Science and Chemical Engineering Research

Role in Ceramic Processing and Advanced Particle Technology

In the manufacturing of advanced ceramics, achieving a stable and well-dispersed suspension of ceramic particles is a critical preliminary step. The properties of the final sintered ceramic body—such as its density, strength, and microstructure—are highly dependent on the quality of the initial particle dispersion. Ammonium (B1175870) citrate (B86180) salts, including diammonium hydrogen citrate, are instrumental in this context.

Dispersant Properties in Oxide (e.g., Alumina) Slurries

Ammonium citrate is an effective dispersant for oxide ceramic powders, such as alumina (B75360) (Al₂O₃) and zirconia (YSZ), in aqueous slurries. researchgate.netkremer-pigmente.com The citrate anion is a potential-determining ion because it readily adsorbs onto the surface of oxide particles, thereby altering their surface charge. nih.govfufaton.com For alumina, which has a natural isoelectric point (the pH at which its surface charge is zero) around pH 9, the addition of ammonium citrate can induce a negative surface charge even at lower pH values. nih.gov At a pH of 8, the fully dissociated, trivalent citrate ions create a negative surface charge on the alumina particles, leading to electrostatic repulsion between them. nih.govfufaton.com This repulsion prevents the particles from agglomerating, resulting in a stable, low-viscosity suspension, which is crucial for forming high-density green bodies. researchgate.net

The effectiveness of di-ammonium citrate (DAC) has also been demonstrated in zirconia (3Y-TZP) slurries, where it functions via a steric stabilization mechanism. kremer-pigmente.com The carboxyl groups of the citrate molecule bond strongly with the hydroxyl groups on the zirconia particle surface, creating a protective layer that physically hinders the particles from coming into close contact. kremer-pigmente.com

Modification of Rheological Behavior and Particle Packing in Suspensions

The addition of ammonium citrate significantly modifies the rheological (flow) behavior of ceramic suspensions. By preventing particle agglomeration, it allows for the preparation of slurries with high solids loading but low viscosity. researchgate.net This is a desirable characteristic for many ceramic forming techniques, including slip casting and tape casting.

Research on alumina suspensions has shown that the rheological behavior is highly dependent on the concentration of the ammonium citrate dispersant. cymitquimica.com Insufficient dispersant can lead to the formation of particle clusters, while an optimal amount ensures a well-deflocculated system. cymitquimica.comscientific.net However, an excess of the salt can compress the electrical double layer surrounding the particles, which reduces the repulsive forces and can lead to weaker particle networks. nih.gov Rheological measurements indicate that the attractive particle networks formed in the presence of citrate ions can be manipulated by adjusting the pH and salt concentration. nih.gov This control over inter-particle forces is essential for optimizing particle packing in the consolidated ceramic body, which in turn influences the final density and mechanical strength. researchgate.net

The table below summarizes the effect of ammonium citrate on the properties of ceramic slurries.

| Property | Effect of Ammonium Dihydrogen Citrate | Mechanism of Action | Reference |

| Particle Dispersion | Promotes stable dispersion of oxide particles. | Adsorption of citrate anions alters surface charge, causing electrostatic repulsion; steric hindrance from adsorbed molecules. | kremer-pigmente.comnih.govfufaton.com |

| Zeta Potential | Induces a more negative zeta potential on alumina particles at pH values below their natural isoelectric point. | Strong adsorption of negatively charged citrate ions to the particle surface. | researchgate.net |

| Slurry Viscosity | Reduces viscosity at high solids loading. | Prevents particle agglomeration, leading to better flow characteristics. | researchgate.netcymitquimica.com |

| Particle Packing | Enables the formation of denser, more uniform particle packing in the green body. | Control over inter-particle forces allows for more efficient arrangement of particles. | researchgate.netnih.gov |

Mechanism of Action in Direct Coagulation Casting (DCC) for Ceramic Manufacturing

Direct Coagulation Casting (DCC) is an advanced ceramic forming technique that involves solidifying a stable ceramic suspension in a mold through an internal, time-delayed chemical reaction. gopalace.comgoogle.com While this compound itself is not the coagulating agent, its role as a dispersant is fundamental to the initial stage of the DCC process.

In a modified DCC method known as DCC-HVCI (Direct Coagulation Casting via High Valence Counter Ions), a stable, low-viscosity suspension is first prepared using a dispersant like ammonium citrate. researchgate.netgoogle.com Coagulation is then triggered by the controlled release of high-valence ions. For instance, a calcium citrate complex can be prepared by mixing tri-ammonium citrate and calcium chloride. google.com This complex can be incorporated into an alumina slurry. A subsequent change, such as a shift in pH or temperature, can then cause the release of Ca²⁺ ions. researchgate.netgoogle.com These divalent cations are highly effective at compressing the electrical double layer established by the citrate dispersant, which neutralizes the repulsive forces and causes the particles to coagulate, forming a rigid and uniform green body within the mold. researchgate.net The initial, high-quality dispersion provided by the ammonium citrate ensures that the final coagulated body has a homogeneous microstructure. researchgate.net

Utilization in Bio-based Adhesives and Wood Composite Materials

The development of environmentally friendly adhesives from renewable resources is a significant area of research. While citric acid is a known component in such systems, the specific catalytic role of its ammonium salt has been a subject of investigation.

Catalytic Activity in Curing Maltodextrin (B1146171) and Sucrose-Based Adhesives

Research into catalysts for curing saccharide-based adhesives like those made from maltodextrin and sucrose (B13894) has identified a key compound for this purpose. However, scientific studies consistently show that this catalytic role is performed by Ammonium Dihydrogen Phosphate (B84403) (ADP), not this compound. nih.govscientific.netshopkennettcopy.com

Studies demonstrate that ADP acts as an effective catalyst to improve the water resistance and accelerate the curing of both sucrose and maltodextrin adhesives for use in particleboard. nih.govscientific.net The addition of ADP to sucrose-based adhesives was found to lower the temperature at which decomposition and polymerization reactions occur. shopkennettcopy.com For maltodextrin adhesives, adding 10 wt% ADP was shown to hasten the curing reaction, shifting the endotherm peak from 272°C down to 204°C, and to improve the water resistance of the cured adhesive. scientific.net

There is no substantive evidence in the reviewed scientific literature to indicate that this compound performs a similar catalytic function in the curing of these specific bio-based adhesives. The catalytic activity described is attributed to the phosphate compound.

The table below highlights the findings related to the catalyst used in sucrose and maltodextrin adhesives.

| Adhesive Base | Investigated Catalyst | Key Findings | Reference |

| Sucrose | Ammonium Dihydrogen Phosphate (ADP) | Lowers the endothermic peak temperature for decomposition from ~220°C to 146°C, indicating catalytic activity. | shopkennettcopy.com |

| Maltodextrin | Ammonium Dihydrogen Phosphate (ADP) | Reduces the endotherm peak temperature from 272°C to 204°C; increases the rate of formation of water-insoluble matter. | scientific.net |

Investigation of Chemical Cross-linking and Polymeric Network Formation during Adhesion

The formation of a durable adhesive bond in bio-based systems relies on the creation of a cross-linked polymeric network. In sucrose and maltodextrin adhesives, this process is catalyzed by acidic conditions and heat. The catalyst, identified in research as Ammonium Dihydrogen Phosphate (ADP), facilitates the dehydration of the saccharides to form intermediates like 5-hydroxymethylfurfural (B1680220) (5-HMF). nih.gov These intermediates then polymerize to form a dark, water-insoluble polymer network known as humins, which constitutes the adhesive bond.

FTIR analysis of maltodextrin-ADP adhesives cured at high temperatures detected the formation of furan (B31954) rings, which are characteristic of the water-resistant polymer network. scientific.net The addition of ADP was shown to promote these reactions at lower temperatures or in shorter times than without a catalyst. shopkennettcopy.com This chemical cross-linking is essential for the adhesive's strength and water resistance, making it suitable for wood composite applications. nih.gov Again, this specific mechanism of catalyzing polymerization and cross-linking in sucrose and maltodextrin adhesives is documented for ammonium dihydrogen phosphate, not this compound. scientific.netshopkennettcopy.com

Enhancement of Material Properties in Binderless Particleboard and Plywood

The application of this compound specifically for the enhancement of binderless particleboard and plywood is not extensively documented in current research. However, the broader class of ammonium salts and citrate-based systems is a key area of investigation for creating eco-friendly wood adhesives. glycoforum.gr.jpencyclopedia.pub

While direct evidence for this compound's role is sparse, related compounds such as ammonium dihydrogen phosphate (ADP) have been successfully used in combination with sucrose or maltodextrin to create formaldehyde-free adhesives for particleboard and plywood. semanticscholar.orgnih.gov In these systems, ADP acts as a catalyst that, under heat, promotes the conversion of sugars into water-insoluble furan compounds, leading to a durable, cross-linked adhesive network. glycoforum.gr.jpsemanticscholar.org This suggests that acidic ammonium salts can play a crucial role in the curing chemistry of bio-adhesives, although the specific contributions of the citrate anion in this context require further investigation.

Applications in Semiconductor and Photovoltaic Material Processing

This compound is identified as a significant agent in the electronics sector, particularly in semiconductor and photovoltaic processing. nih.govnih.gov Its use is noted within the computer and electronic product manufacturing industry, where high-purity chemicals are essential for fabricating delicate components. nih.govhoneywell.comamericanchemistry.com

A key application is its role as a precursor material in the synthesis of nanomaterials for photovoltaic devices. google.com A patented method describes the preparation of high-yield carbon quantum dots (CQDs) through the pyrolysis of this compound. google.com These CQDs are noted for their potential application in photovoltaic devices, among other fields. google.com The process involves heating the ammonium citrate salt within a specific temperature range to induce thermal decomposition into the desired nanomaterial. google.com

The thermal decomposition of ammonium citrates involves the loss of ammonia (B1221849) and water, leaving behind a carbon-rich residue. unca.edu This characteristic is harnessed to create carbon-based nanomaterials like CQDs. The synthesis conditions can be precisely controlled to produce CQDs with specific properties. google.com

Table 1: Synthesis Parameters for Carbon Quantum Dots via Pyrolysis of this compound

| Parameter | Value |

|---|---|

| Precursor Material | This compound |

| Heating Rate | 5–50 °C/min |

| Reaction Temperature | 150–250 °C |

| Reaction Time | 2–4 hours |

Data sourced from patent information describing a method for preparing high-yield carbon quantum dots. google.com

Emerging Roles in Nanomaterial Synthesis and Functionalization

The utility of this compound extends significantly into the realm of nanomaterial synthesis and functionalization, primarily through two distinct mechanisms: as a direct precursor and as a surface-functionalizing agent.

The most direct role is in the synthesis of nitrogen-doped carbon quantum dots (N-CQDs). nih.gov this compound serves as a single source for both carbon and nitrogen, which can be converted into highly photoluminescent N-CQDs through methods like hydrothermal treatment or simple pyrolysis. google.comnih.govmdpi.com This one-step synthesis is advantageous due to its simplicity and the use of a low-cost, readily available precursor. google.com The resulting N-CQDs exhibit bright blue luminescence and stability, making them suitable for applications in sensors, bio-imaging, and solar cells. nih.gov

Beyond being a precursor, the citrate component plays a crucial role as a ligand for the synthesis and stabilization of various inorganic nanoparticles. The citrate reduction method is a widely used, cost-effective technique for producing metal nanoparticles, such as those made of silver or iron oxide. rsdjournal.org In this process, the citrate ion acts as both a reducing agent and a capping agent. rsdjournal.org The carboxylate groups of the citrate adsorb onto the nanoparticle surface, preventing aggregation through electrostatic repulsion and providing colloidal stability in aqueous solutions. rsdjournal.orgmdpi.com This surface functionalization is critical for the application of nanoparticles, and the weak binding of citrate allows for subsequent ligand exchange reactions to further tailor the nanoparticle's surface for specific applications. acs.org

Analytical Chemistry Methodologies and Reagent Development

Function as a Buffer System in Controlled pH Environments

Ammonium (B1175870) dihydrogen citrate (B86180), also known as diammonium hydrogen citrate, serves as an effective buffering agent, crucial for maintaining stable pH levels in a variety of chemical and biochemical analyses. evitachem.comnih.govmedchemexpress.com A buffer solution resists significant changes in pH upon the addition of small quantities of an acid or a base. solubilityofthings.com This capability is vital for many analytical procedures, including enzyme assays, chromatographic separations, and chemical synthesis, where reaction outcomes and component stability are highly pH-dependent. evitachem.comsolubilityofthings.comsigmaaldrich.com

The buffering capacity of ammonium dihydrogen citrate is derived from the equilibrium between citric acid and its conjugate bases, in this case involving ammonium ions. evitachem.com Citric acid is a triprotic acid, meaning it has three pKa values, which allows citrate-based buffers to be effective over a broad pH range, approximately from pH 2.1 to 6.4. hplc.euchromatographyonline.com Specifically, solutions of this compound are effective in maintaining a pH typically between 3.3 and 6.0. evitachem.comsigmaaldrich.com For instance, a 0.1 mol/L solution exhibits a pH in the range of 3.3 to 5.3, while a 50g/L solution has a pH between 4.6 and 5.2. sigmaaldrich.comfujifilm.com This makes it particularly valuable for biological systems and assays where maintaining a pH in the slightly acidic to neutral range is critical. evitachem.com

In high-performance liquid chromatography (HPLC), citrate buffers are recognized for their ability to provide good buffering capacity across a wide pH spectrum. chromatographyonline.com This is advantageous when developing methods that require precise pH control to achieve optimal separation of ionizable compounds. hplc.eu While highly effective, practical considerations in HPLC include potential issues with check valves and a higher UV cutoff compared to other buffers like phosphate (B84403) and acetate, which can limit detection at wavelengths below 220 nm. hplc.eu

Development and Validation of Analytical Reagents for Specific Assays (e.g., Phosphate Determination)

This compound is a component in the formulation of various analytical reagents. A prominent application is in the determination of phosphate. Traditional methods for phosphate analysis often involve the formation of a phosphomolybdate complex. asianpubs.orgthaiscience.info In some of these colorimetric methods, ammonium molybdate (B1676688) is a key reagent, and the reaction conditions, including pH, are critical for accurate results. asianpubs.orgthaiscience.infothermofisher.com

More advanced methods, such as ion chromatography (IC), have been developed and validated for the simultaneous determination of citrate and phosphate in pharmaceutical formulations. thermofisher.com These IC methods offer a significant improvement over older, more laborious techniques that required separate, complex procedures for each ion. thermofisher.com For example, older United States Pharmacopeia (USP) methods for citrate involved reagents like pyridine (B92270) and acetic anhydride, while phosphate determination used ammonium molybdate, hydroquinone, and sodium sulfite. thermofisher.com

A validated IC method for citrate and phosphate demonstrates high levels of performance, as detailed in the table below. thermofisher.com

| Validation Parameter | Analyte | Result |

| Linearity Range | Citrate | 2–100 mg/L |

| Phosphate | 1.2–60 mg/L | |

| Correlation Coefficient (r²) | Citrate & Phosphate | > 0.9990 |

| Limit of Quantitation (LOQ) | Citrate & Phosphate | ~0.2 mg/L |

| Accuracy (Spiked Recovery) | Citrate & Phosphate | 95–105% |

| Precision (Intraday RSD) | Citrate & Phosphate | < 1% |

| Precision (Interday RSD) | Citrate & Phosphate | < 2% |

Another significant application is the use of alkaline ammonium citrate solution in testing the solubility of phosphates in materials like fertilizers and animal feed, which is a crucial quality control parameter. feedphosphates.org The "Petermann method," for example, uses an alkaline ammonium citrate reagent with a specific pH (9.4-9.7) and density to determine phosphate solubility at 65°C. feedphosphates.org

Furthermore, spectrophotometric methods for phosphate determination in complex matrices like latex have been developed using a combined reagent that includes ammonium molybdate and ascorbic acid as a reducing agent. thaiscience.info The development of such methods involves optimizing the concentration of each component, such as ammonium molybdate, to achieve the highest sensitivity for phosphate detection. thaiscience.info Research has also explored the use of ammonium dihydrogen phosphate buffer solutions as an extractant for determining arsenic species in soil samples. researchgate.net

Utilization as a Reference Standard in Quantitative Chemical Analysis

In quantitative chemical analysis, reference standards are materials with sufficiently well-established properties that can be used to calibrate an apparatus, assess a measurement method, or assign values to other materials. nist.gov this compound is available as a high-purity, analytical grade reagent, often designated as "ACS reagent" or meeting "Reag. Ph Eur" specifications. sigmaaldrich.commerckmillipore.com This high level of purity (typically 99.0-102.0%) allows it to be used as a reference substance in certain analytical applications, such as in the development and validation of chromatographic methods. sigmaaldrich.commedipol.edu.tr

For example, in the development of stability-indicating HPLC methods, a well-characterized substance is needed to prepare standard solutions against which unknown samples are compared. medipol.edu.tr The purity and known properties of analytical grade this compound make it suitable for this purpose.

However, it is important to distinguish between an analytical grade reagent used as a reference substance and a certified Standard Reference Material (SRM) from metrological institutes like the National Institute of Standards and Technology (NIST). nist.gov While closely related compounds like potassium dihydrogen citrate are used to prepare reference pH buffer solutions, they are not always available as a primary SRM due to difficulties in purification and the presence of various citrate species in the solid reagent. researchgate.net The quality and pH of solutions prepared from citrate salts can be sensitive to the purification strategy used during manufacturing. researchgate.net Therefore, while this compound serves as a high-purity reagent for standardization in many labs, it may not be classified as a primary reference standard for pH calibration. researchgate.net

Environmental and Agricultural Chemical Research Mechanism Focused

Soil Chemistry and Dynamics of Trace Element Mobilization

Ammonium (B1175870) dihydrogen citrate (B86180) is a compound of significant interest in environmental and agricultural research due to its ability to mobilize trace elements in soil. Its unique chemical properties allow it to interact with soil components and influence the fate and transport of heavy metals.

Ammonium dihydrogen citrate facilitates the leaching and extraction of heavy metals from contaminated soils through a combination of mechanisms, primarily chelation and acid dissolution. The citrate anion, a tricarboxylic acid, is an effective chelating agent, forming stable, water-soluble complexes with multivalent cations like lead (Pb²⁺). This process sequesters the metal ions, preventing them from readsorbing onto soil particles and enhancing their mobility within the soil solution.